六氟丙烯二聚体

描述

Hexafluoropropene Dimer is used in the production of waterproof and oilproof Si/F-modified polyurethane finishing agent for textile and leather. Hexafluoropropene Dimer is also used as a blowing agent for manufacture of polyurethane foams.

科学研究应用

异构化研究

六氟丙烯二聚体的异构化反应在化学工程和技术领域是一个重要的反应。它作为合成各种氟化物质的模板。异构化反应产生的最稳定化合物是全氟 (2-甲基戊-2-烯),该化合物被发现具有 -3745686.47 KJ/mol 的单点能量。 对该异构化过程的动力学进行了实验研究,揭示了 76.64 kJ/mol 的活化能 .

合成溶剂和中间体

这些二聚体在单体和表面活性剂的合成中作为溶剂和反应中间体具有价值。 它们的使用扩展到生产新型氟化阳离子表面活性剂,这些表面活性剂在不同行业中具有多种应用 .

灭火剂

由于其化学性质,六氟丙烯二聚体被提议作为氯氟烃 (CFC) 在灭火剂中的替代品。 它们在该角色中是有效的,因为它们是纯氟碳化合物,不含氯,并且臭氧消耗潜能 (ODP) 为零 .

传热剂和发泡剂

这些二聚体在泡沫生产中用作传热剂和发泡剂。 它们独特的性能使它们适合这些应用,有助于开发具有特定特性的材料 .

纺织品和皮革整理剂

六氟丙烯二聚体用于生产用于纺织品和皮革的防水和防油 Si/F 改性聚氨酯整理剂。 这种应用突出了该化合物的多功能性及其对提高成品质量和功能性的贡献 .

作用机制

Target of Action

The primary targets of the Dimers of Hexafluoropropene are O-Nucleophiles . These nucleophiles include alcohols and phenol . The compound interacts with these targets in the presence of triethylamine, and with sodium alkoxides and phenolate .

Mode of Action

The Dimers of Hexafluoropropene interact with their targets in a unique way. Of the two dimers, perfluoro-2-methyl-2-pentene (Dimer 2) is much more reactive than perfluoro-4-methyl-2-pentene (Dimer 1) . While Dimer 2 and O-nucleophiles give various addition and substitution products very easily, Dimer 1 reacts only with sodium alkoxides to give trialkoxylated products .

Biochemical Pathways

The Dimers of Hexafluoropropene affect the biochemical pathways involving the reactions of the dimers with O-Nucleophiles . The reactions of the dimers with alcohols and phenol in the presence of triethylamine, and with sodium alkoxides and phenolate, lead to various addition and substitution products .

Pharmacokinetics

It’s known that the compound is used in the production of waterproof and oilproof si/f-modified polyurethane finishing agent for textile and leather . It is also used as a blowing agent for the manufacture of polyurethane foams .

Result of Action

The result of the action of the Dimers of Hexafluoropropene is the production of various addition and substitution products when reacted with O-Nucleophiles . These products have applications in the production of waterproof and oilproof Si/F-modified polyurethane finishing agent for textile and leather, and as a blowing agent for the manufacture of polyurethane foams .

Action Environment

The action of the Dimers of Hexafluoropropene is influenced by environmental factors such as temperature and the presence of catalysts . The kinetics of hexafluoropropene dimer isomerization were experimentally investigated in the temperature range of 303 - 343 K using KF and 18-crown-6 as catalysts .

生化分析

Biochemical Properties

The biochemical properties of Dimers of Hexafluoropropene are largely determined by their interactions with other biomolecules. For instance, the D2 isomer can react with phenol in the presence of triethylamine as a condensation reagent to produce perfluorohexynylphenyl ether, an important intermediate in surfactant production . This suggests that Dimers of Hexafluoropropene can interact with enzymes and other proteins to participate in biochemical reactions.

Molecular Mechanism

The molecular mechanism of Dimers of Hexafluoropropene involves isomerization, an important reaction that leads to the formation of various fluorinated substances . The most stable compound resulting from this process is Perfluoro (2-methylpent-2-ene) with a single-point energy of -3745686.47 KJ/mol . This process is facilitated by catalysts such as KF and 18-crown-6 .

Temporal Effects in Laboratory Settings

属性

IUPAC Name |

1,1,2,3,3,3-hexafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3F6/c2*4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVZTJDHQVIHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13429-24-8 | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

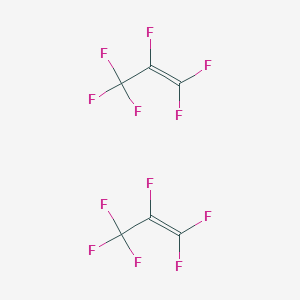

Q1: What are the main differences in reactivity between the two dimers of hexafluoropropene?

A: Hexafluoropropene forms two distinct dimers: perfluoro-4-methyl-2-pentene (Dimer 1) and perfluoro-2-methyl-2-pentene (Dimer 2). Research indicates that Dimer 2 exhibits significantly higher reactivity compared to Dimer 1. [] For instance, Dimer 2 readily undergoes addition and substitution reactions with various O-nucleophiles such as alcohols, phenol, and sodium alkoxides. [] In contrast, Dimer 1 shows limited reactivity, primarily reacting with sodium alkoxides to yield trialkoxylated products. [] This difference in reactivity can be attributed to the structural differences between the two isomers.

Q2: Can you provide an example of a specific reaction involving a dimer of hexafluoropropene and discuss the products formed?

A: One example is the reaction of Dimer 2 (perfluoro-2-methyl-2-pentene) with trifluoromethyl hypofluorite. [] This reaction yields the trifluoromethyl ether adduct of the dimer in excellent yield. [] Interestingly, the radical intermediates involved in this reaction have been successfully identified using electron paramagnetic resonance (EPR) spectroscopy. [] This demonstrates the power of advanced analytical techniques for elucidating reaction mechanisms.

Q3: What analytical techniques have been used to study the reactions of hexafluoropropene dimers?

A: In addition to traditional methods for characterizing reaction products (e.g., NMR, IR, mass spectrometry), researchers have employed electron paramagnetic resonance (EPR) spectroscopy to study the reactions of hexafluoropropene dimers. [] EPR is particularly useful for detecting and characterizing radical intermediates, providing valuable insights into reaction mechanisms. Further research may utilize computational chemistry methods to model these reactions and predict the reactivity of hexafluoropropene dimers with other nucleophiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。